Cas no 1361721-56-3 (3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol)

3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol 化学的及び物理的性質
名前と識別子
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- 3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol
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- インチ: 1S/C12H10Cl2N2O/c13-7-2-1-3-8(14)12(7)10-5-4-9(15)11(6-17)16-10/h1-5,17H,6,15H2
- InChIKey: YLXXJOUSCJZRLC-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C1C=CC(=C(CO)N=1)N)Cl
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 245
- XLogP3: 2.8
- トポロジー分子極性表面積: 59.1
3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022006012-250mg |
3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol |
1361721-56-3 | 97% | 250mg |
$686.80 | 2022-03-01 | |
Alichem | A022006012-1g |
3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol |
1361721-56-3 | 97% | 1g |
$1,814.40 | 2022-03-01 | |
Alichem | A022006012-500mg |
3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol |
1361721-56-3 | 97% | 500mg |
$980.00 | 2022-03-01 |
3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol 関連文献
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3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanolに関する追加情報
Introduction to 3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol (CAS No. 1361721-56-3)
3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1361721-56-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic amine features a pyridine core substituted with an amino group at the 3-position and a methanol moiety at the 2-position, further functionalized with two chlorine atoms at the 2 and 6 positions of a phenyl ring. The unique structural configuration of this compound makes it a valuable scaffold for the development of novel bioactive molecules.
The synthesis and exploration of 3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol have garnered attention due to its potential applications in drug discovery. The presence of multiple reactive sites—such as the amino group and the hydroxymethyl group—provides opportunities for further chemical modifications, enabling the creation of derivatives with enhanced pharmacological properties. This compound has been studied in various contexts, including its role as an intermediate in the synthesis of more complex molecules.
In recent years, there has been growing interest in pyridine derivatives as pharmacophores due to their broad spectrum of biological activities. Pyridine-based compounds are known to exhibit diverse therapeutic effects, ranging from antimicrobial and anti-inflammatory properties to more specialized applications in oncology and central nervous system disorders. The structural features of 3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol, particularly the electron-withdrawing effect of the chloro substituents and the electron-donating nature of the amino group, contribute to its unique reactivity and biological profile.
One of the most compelling aspects of this compound is its potential as a building block for kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. By designing molecules that selectively target specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. The pyridine core in 3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol is well-suited for interactions with kinase active sites, making it a promising candidate for further derivatization into potent inhibitors.
Recent advancements in computational chemistry have enabled more efficient screening and design of kinase inhibitors. Molecular docking studies have been employed to predict how 3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol might interact with different kinase targets. These simulations have provided insights into optimal binding orientations and key interactions that could enhance drug efficacy. Such computational approaches are increasingly integral to modern drug discovery pipelines, allowing researchers to prioritize promising candidates for experimental validation.
The pharmacokinetic properties of 3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol are also under investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its clinical potential. Preliminary studies suggest that the structural features of this compound may influence its solubility and metabolic stability, factors that are critical for achieving desirable pharmacokinetic profiles. Optimizing these properties can significantly enhance a drug's bioavailability and therapeutic window.
Furthermore, the synthesis of 3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol has been refined through various synthetic methodologies. Researchers have explored different routes to introduce the required functional groups while maintaining high yields and purity. Transition metal-catalyzed reactions have been particularly useful in constructing complex pyridine derivatives efficiently. These advances in synthetic chemistry are essential for scaling up production and facilitating further exploration of this compound's potential.
The biological activity of 3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol has been evaluated in several in vitro assays. Initial studies have shown modest activity against certain kinases, suggesting that further optimization could yield more potent inhibitors. Additionally, interactions with other biological targets have been explored, including receptors and enzymes involved in inflammatory responses. Such findings provide a foundation for designing more targeted derivatives with improved therapeutic profiles.
The integration of machine learning techniques into drug discovery has also opened new avenues for exploring the potential of 3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol. Predictive models can identify structural modifications that may enhance biological activity or pharmacokinetic properties based on large datasets of known compounds. This data-driven approach complements traditional experimental methods and accelerates the identification of promising candidates for further development.
In conclusion,3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol (CAS No. 1361721-56-3) represents a significant compound in pharmaceutical research due to its versatile structure and potential applications in drug development. Its role as a scaffold for kinase inhibitors and other bioactive molecules underscores its importance in medicinal chemistry. With ongoing advancements in synthetic methodologies and computational techniques,3-Amino-6-(2,6-dichlorophenyl)pyridine-2-methanol continues to be a valuable asset in the pursuit of novel therapeutics.
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